2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one
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Overview
Description
Preparation Methods
Depofemin is synthesized through a multi-step reaction process. One common method involves the reaction of estradiol with cyclopentanepropionic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at elevated temperatures, followed by recrystallization from methanol or benzene-petroleum ether to obtain pure estradiol cypionate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Depofemin undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Depofemin can be hydrolyzed to yield estradiol and cyclopentanepropionic acid.
Oxidation and Reduction: Depofemin can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Depofemin can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include estradiol and its derivatives .
Scientific Research Applications
Depofemin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of steroid chemistry and esterification reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Industry: Utilized in the production of hormonal contraceptives and other pharmaceutical formulations.
Mechanism of Action
Depofemin exerts its effects by acting as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Upon binding to the estrogen receptor, Depofemin modulates the transcription of specific genes involved in the regulation of reproductive and secondary sexual characteristics. This interaction influences various physiological processes, including the menstrual cycle, bone density, and cardiovascular health .
Comparison with Similar Compounds
Depofemin is similar to other estrogen esters such as estradiol valerate and estradiol benzoate. it is unique in its longer duration of action and specific pharmacokinetic properties. For example:
Estradiol Valerate: Another ester of estradiol with a shorter duration of action compared to Depofemin.
Estradiol Benzoate: Known for its rapid onset of action but shorter duration compared to Depofemin.
These differences make Depofemin particularly suitable for applications requiring sustained estrogenic effects.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-11-3-2-5(4-11)6(12)7(8,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOAKDAUOWGUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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